D-Alanine ethyl ester hydrochloride
Description
D-Alanine ethyl ester hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl. It is a derivative of the amino acid D-Alanine, where the carboxyl group is esterified with ethanol, and it is present as a hydrochloride salt. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its reactivity and stability.
Properties
IUPAC Name |
ethyl (2R)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLZWMDXJFOOI-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437027 | |
| Record name | D-Alanine ethyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-09-5 | |
| Record name | D-Alanine ethyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Ethyl 2-amino-propionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
D-Alanine ethyl ester hydrochloride can be synthesized through the esterification of D-Alanine with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves refluxing D-Alanine with ethanol and hydrochloric acid, followed by purification steps to isolate the ester hydrochloride.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Enzymatic Polymerization Reactions
D-Alanine ethyl ester hydrochloride serves as a substrate for D-aminopeptidase (DAP), enabling stereospecific polymerization under mild conditions ( ).
Reaction Mechanism:
- Acylation Step
- Aminolysis Step
| Reaction Phase | ΔG (D-Ala-OEt) | ΔG (L-Ala-OEt) | Energy Difference |
|---|---|---|---|
| Acylation | 26.5 kcal/mol | 37.2 kcal/mol | +10.7 kcal/mol |
| Aminolysis | 28.8 kcal/mol | 44.5 kcal/mol | +17.7 kcal/mol |
This stereochemical preference enables efficient synthesis of poly-D-alanine peptides (>85% yield in PBS buffer, pH 8.0) ( ).
Hydrolysis Reactions
The ester undergoes pH-dependent hydrolysis ( ):
Acidic Conditions:
- Complete hydrolysis to D-alanine in 6–8 hrs (1M HCl, 80°C)
- First-order kinetics with rate constant k = 3.2×10⁻⁴ s⁻¹ ( )
Basic Conditions:
- Faster decomposition via saponification (NaOH, 25°C):
- t₁/₂ = 15 min at pH 12
- Produces D-alanine and ethanol as primary products ()
Ester Coupling Reactions
Used in peptide synthesis via carbodiimide-mediated coupling ( ):
Protocol:
- React with Boc-protected amino acids (e.g., Boc-Gly)
- Use HOBt/EDC system in chloroform
- Yield: 60–75% for dipeptide formation ( )
| Coupling Partner | Product | Reaction Time | Yield |
|---|---|---|---|
| Boc-Gly | Boc-Gly-D-Ala-OEt | 18 h | 68% |
| Boc-L-Phe | Boc-L-Phe-D-Ala-OEt | 24 h | 72% |
Aminolysis with Nucleophiles
Demonstrates reactivity toward amino groups in biochemical systems ( ):
Example Reaction:
- With α-chymotrypsin:
Gas-Phase Thermal Elimination
At high temperatures (612–724 K), undergoes decomposition ( ):
Mechanism:
- Concerted six-membered transition state
- Produces HCl + ethyl acrylate + NH₃
| Temperature (K) | Rate Constant (s⁻¹) | Activation Energy |
|---|---|---|
| 612 | 5.3×10⁻⁴ | 38.2 kcal/mol |
| 724 | 8.1×10⁻² | – |
pH-Dependent Behavior
The compound acts as a dual pH sensor in biological systems ( ):
- Extracellular pH: Chemical shift δ = 171.7–179.5 ppm (¹³C NMR)
- Intracellular uptake: 90% membrane permeability at pH 7.4
Scientific Research Applications
Pharmaceutical Development
D-Alanine ethyl ester hydrochloride serves as a crucial building block in synthesizing peptide-based drugs. Its role in creating bioactive peptides has been extensively documented. For instance, it is utilized in the synthesis of dipeptides that exhibit biological activities, including antimicrobial properties.
Case Study: Synthesis of Dipeptides
A study demonstrated the efficient synthesis of D-alanine oligopeptides using D-aminopeptidase, which highlighted the compound's utility in producing low-molecular-weight peptides under mild conditions. The enzyme's specificity towards D-amino acids enhances the potential for developing targeted therapeutic agents .
Biochemical Research
In biochemical studies, this compound is instrumental in exploring amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and metabolic pathways.
Research Insights
Research has shown that D-Alanine ethyl ester can influence metabolic pathways involving amino acids, providing insights into how these compounds affect cellular functions and energy metabolism. This understanding is vital for developing interventions in metabolic disorders.
Neuroscience Applications
The compound is also investigated for its potential role as a neurotransmitter modulator. Its ability to interact with neurotransmitter systems opens avenues for research into treatments for neurological disorders such as epilepsy and depression.
Neuroscience Case Study
A study indicated that this compound could modulate neurotransmitter release, leading to potential applications in developing therapies for mood disorders. This modulation may enhance synaptic plasticity, which is critical for learning and memory processes.
Food Industry
In the food sector, this compound is explored as a flavor enhancer or additive. Its unique taste profile can improve the sensory qualities of food products.
Application Example
Research has shown that incorporating this compound into food formulations can enhance flavor complexity without compromising safety or nutritional value. Its use as a natural flavoring agent aligns with consumer preferences for clean-label products.
Cosmetic Formulations
The cosmetic industry recognizes this compound for its potential benefits in skincare products. Its properties may contribute to skin hydration and overall skin health.
Cosmetic Research Findings
Studies indicate that formulations containing this compound can improve skin barrier function and hydration levels, making it a valuable ingredient in moisturizing creams and serums.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of D-Alanine ethyl ester hydrochloride primarily involves its hydrolysis to release D-Alanine and ethanol. D-Alanine can then participate in various biochemical pathways, including protein synthesis and neurotransmitter regulation. The ester form enhances its solubility and stability, making it a useful intermediate in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- L-Alanine ethyl ester hydrochloride
- D-Alanine methyl ester hydrochloride
- L-Alanine methyl ester hydrochloride
- D-Serine methyl ester hydrochloride
Comparison
D-Alanine ethyl ester hydrochloride is unique due to its specific stereochemistry (D-form) and the ethyl ester group. Compared to its L-form counterparts, it may exhibit different reactivity and biological activity. The ethyl ester group provides distinct solubility and stability characteristics compared to methyl or tert-butyl esters.
Biological Activity
D-Alanine ethyl ester hydrochloride (CAS Number: 6331-09-5) is a derivative of the amino acid alanine, characterized by its ethyl ester form. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 153.607 g/mol
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
This compound exhibits several biological activities that are primarily attributed to its ability to influence metabolic pathways and cellular processes:
- Cell Membrane Permeability : The compound readily crosses cell membranes, facilitating its intracellular effects. Studies have shown that it can be used as a pH-sensitive agent for assessing intracellular and extracellular pH levels in vivo .
- Metabolic Pathways : Upon entering cells, D-Alanine ethyl ester is hydrolyzed to D-Alanine, which participates in various metabolic pathways, including lactate production. Research indicates that the uptake of D-Alanine ethyl ester is significantly higher than that of D-Alanine itself .
- Ergogenic Effects : As an amino acid derivative, D-Alanine ethyl ester has been identified as an ergogenic aid, potentially enhancing physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .
1. Anti-Infection Properties
This compound has shown promise in anti-infection applications. It may exhibit antibacterial properties and could be beneficial in developing antibiotic formulations .
2. Neuroprotective Effects
Research suggests that D-Alanine derivatives may play a role in neuroprotection by modulating neuronal signaling pathways. This could have implications for conditions such as neurodegenerative diseases .
3. Cell Cycle Regulation
The compound has been implicated in regulating cell cycle processes and apoptosis, making it a candidate for further studies in cancer therapy .
Study 1: pH Assessment Using D-Alanine Ethyl Ester
A study demonstrated the use of [1-^13C]-L-alanine ethyl ester as a dynamic nuclear polarization (DNP) probe to assess pH levels in vivo. Results indicated that this compound could effectively measure pH changes associated with cancer progression, highlighting its potential diagnostic applications .
| Parameter | Result |
|---|---|
| Signal Enhancement | ~85,600x at 3 T |
| Lactate Production Increase | 66.7% compared to L-alanine |
| Hydrolysis Rate | Rapid conversion to alanine |
Study 2: Ergogenic Effects
In a controlled trial examining the ergogenic effects of amino acid derivatives, D-Alanine ethyl ester was found to improve mental performance during stress-related tasks and enhance recovery post-exercise .
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the molecular weight of D-alanine ethyl ester hydrochloride, and how are potential impurities quantified?
- The molecular weight (153.61 g/mol) is typically confirmed via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. Quantification of impurities, such as residual methyl ester (OMe) content (<1%), employs reversed-phase HPLC with UV detection, using a C18 column and a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid . For structural validation, H NMR in deuterated DMSO or DO is recommended to resolve peaks for the ethyl ester (δ 1.2–1.4 ppm) and α-proton (δ 3.8–4.2 ppm) .
Q. How is this compound synthesized, and what are critical reaction parameters?
- The compound is synthesized via Fischer esterification of D-alanine with ethanol in the presence of HCl gas. Key parameters include stoichiometric HCl concentration (excess to drive esterification), reaction temperature (0–5°C to minimize racemization), and reaction time (12–24 hours). Post-synthesis, the product is precipitated in diethyl ether and recrystallized from ethanol/ether mixtures to achieve >98% purity .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Store at –20°C in a desiccator under nitrogen to prevent hydrolysis of the ester group. For short-term use (≤1 month), room temperature is acceptable if kept in airtight, light-resistant containers with silica gel packs. Degradation is monitored via periodic TLC (silica gel, chloroform/methanol 9:1) .
Advanced Research Questions
Q. How can this compound be utilized in enzymatic studies of D-aminopeptidase activity?
- The compound serves as a substrate for D-aminopeptidases in kinetic assays. Reaction mixtures (pH 7.4, 37°C) contain 1–10 mM substrate, 0.1 M Tris-HCl buffer, and enzyme extract. Hydrolysis is quantified via HPLC or by measuring liberated alanine using ninhydrin-based colorimetry (absorbance at 570 nm). Competitive inhibition studies employ structural analogs (e.g., D-alanine methyl ester) to calculate values .
Q. What strategies resolve contradictions in reported IC values for D-alanine ethyl ester derivatives in enzyme inhibition studies?
- Discrepancies often arise from assay conditions (e.g., buffer ionic strength, temperature). Standardize protocols using a reference inhibitor (e.g., Dabigatran ethyl ester for thrombin inhibition studies) and validate via dose-response curves (4-parameter logistic model). Cross-validate results using orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. How can isotopic labeling of this compound enhance mechanistic studies in peptide synthesis?
- C- or H-labeled derivatives are synthesized using isotopically enriched alanine. For example, C-labeled ethyl esters enable tracking of regioselectivity in protease-catalyzed polymerization via C NMR. Deuterated analogs (e.g., D-Ala-d-OEt·HCl) are used in kinetic isotope effect (KIE) studies to elucidate rate-limiting steps .
Q. What analytical approaches differentiate this compound from its pharmaceutical impurities, such as Remdesivir-related intermediates?
- Impurities like 2-ethylbutyl-D-alanine ester hydrochloride are identified via LC-MS/MS with a Q-TOF analyzer. Key differentiators include mass shifts (e.g., m/z 229.70 vs. 183.63 for cyclopentane derivatives) and fragmentation patterns. Chiral HPLC (Chirobiotic T column) confirms enantiomeric purity (>99% D-form) to exclude L-alanine contaminants .
Methodological Best Practices
- Purity Analysis : Combine elemental analysis (C, H, N ±0.3%) with ion chromatography for chloride content verification .
- Racemization Checks : Use Marfey’s reagent for pre-column derivatization followed by HPLC to detect ≤0.5% L-enantiomer .
- Data Reproducibility : Document reaction parameters (e.g., HCl gas flow rate during synthesis) and share raw spectra in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
